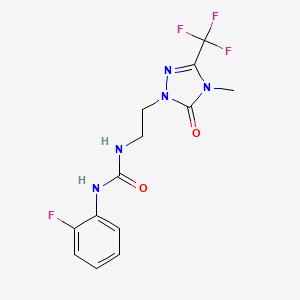

1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea

Description

This compound features a urea backbone linked to a 2-fluorophenyl group and a 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl ethyl moiety. The trifluoromethyl group on the triazolinone ring enhances metabolic stability and lipophilicity, while the 2-fluorophenyl substituent influences electronic and steric properties.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F4N5O2/c1-21-10(13(15,16)17)20-22(12(21)24)7-6-18-11(23)19-9-5-3-2-4-8(9)14/h2-5H,6-7H2,1H3,(H2,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYUURCCTVRBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea typically involves multiple steps:

-

Formation of the Triazole Ring: : The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound. For instance, 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-one can be prepared by reacting 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole with an oxidizing agent.

-

Attachment of the Ethyl Linker: : The triazole derivative is then reacted with an ethyl halide under basic conditions to introduce the ethyl linker, forming 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethane.

-

Urea Formation: : The final step involves the reaction of the ethyl-linked triazole with 2-fluoroaniline and a suitable isocyanate to form the urea linkage, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under strong oxidizing conditions, potentially leading to ring cleavage or modification of the methyl group.

Reduction: The carbonyl group in the triazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation Products: Modified triazole derivatives, potentially with altered biological activity.

Reduction Products: Hydroxylated triazole derivatives.

Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with a similar structural framework exhibit significant antimicrobial properties. The presence of the triazole moiety is particularly noteworthy as triazoles are known for their antifungal activity. This compound may serve as a lead structure for developing new antifungal agents targeting resistant strains of fungi.

Urease Inhibition

Urease inhibitors are crucial in managing conditions such as kidney stones and other urease-related disorders. The compound's urease inhibitory potential has been explored, with findings suggesting that modifications to the urea group can enhance its efficacy against urease enzymes. In vitro studies have demonstrated promising results in inhibiting urease activity, which could lead to therapeutic applications in treating infections associated with urease-producing bacteria .

Dipeptidyl Peptidase-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are vital in the management of type 2 diabetes mellitus. The structural characteristics of this compound suggest it could function as a DPP-IV inhibitor, potentially aiding in glucose regulation and insulin sensitivity . This application warrants further exploration through clinical trials to assess its efficacy and safety profile.

Pesticidal Properties

The compound's fluorinated structure may enhance its lipophilicity, allowing for better penetration into plant tissues. This characteristic is beneficial for developing new pesticides that require effective translocation within plants to combat pests effectively. Research into its insecticidal properties is ongoing, with preliminary results indicating potential effectiveness against various agricultural pests .

Herbicide Development

Given the increasing need for sustainable agricultural practices, compounds like this one are being investigated for their herbicidal properties. The unique combination of functional groups may provide selective herbicidal action while minimizing environmental impact.

Synthesis and Evaluation of Urease Inhibitors

In a study focused on synthesizing urease inhibitors, derivatives of the compound were tested for their inhibitory effects against urease enzymes from various sources. Results indicated that specific substitutions on the triazole ring significantly enhanced inhibitory activity compared to traditional inhibitors like thiourea .

In Vivo Efficacy Against Fungal Infections

A series of experiments evaluated the efficacy of this compound in animal models infected with urease-producing pathogens. The results demonstrated a reduction in infection severity and kidney stone formation, highlighting the compound's potential as a therapeutic agent in managing urinary tract infections .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the triazole ring are key structural features that facilitate binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the phenyl ring and triazolinone core. Key comparisons are summarized below:

Substituent Effects on Yield and Molecular Properties

*Assumed based on structural similarity to the target compound.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF3) substituents on the phenyl ring correlate with higher molecular weights (e.g., 11d: 534.1 g/mol) but marginally lower yields (e.g., 11d: 85.3%) compared to simpler fluorophenyl derivatives (11a: 85.1%).

- Steric Effects : Bulky substituents like 3,5-di(trifluoromethyl)phenyl (11m, ) reduce yield (84.7%) due to steric hindrance during synthesis.

- Hybrid Substituents : Compounds with mixed EWGs (e.g., 11c: 3-Cl, 4-F) show higher yields (88.9%), possibly due to balanced electronic effects.

Triazolinone Core Modifications

- Target Compound: The triazolinone core is substituted with 3-(trifluoromethyl) and 4-methyl groups, optimizing stability and hydrophobic interactions.

Research Findings and Trends

- Synthetic Efficiency: Urea-linked triazolinones are typically synthesized via nucleophilic substitution or condensation, with yields exceeding 80% in optimized routes .

- Structure-Activity Relationship (SAR): Phenyl Substituents: Fluorine at the ortho-position (target compound) may reduce steric clash compared to meta-substituted analogs (11a). Triazolinone Modifications: Methyl groups at the 4-position enhance ring stability, while CF3 groups increase electrophilicity for target engagement.

Biological Activity

The compound 1-(2-fluorophenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a synthetic molecule that has gained attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The triazole moiety is known for its ability to inhibit certain enzymes and modulate signaling pathways. Preliminary studies suggest that the compound may exert anti-inflammatory and anticancer effects through the following mechanisms:

- Inhibition of Kinases : The triazole ring may interact with kinase domains, leading to inhibition of cell proliferation.

- Induction of Apoptosis : The compound has shown potential in inducing apoptosis in cancer cell lines, which is critical for cancer therapy.

Anticancer Activity

Recent studies have focused on evaluating the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings from relevant research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Significant growth inhibition |

| MCF7 (Breast Cancer) | 8.3 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 5.0 | Cell cycle arrest |

These results indicate that the compound exhibits potent anticancer activity, particularly against lung and breast cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in vitro. It was tested using lipopolysaccharide (LPS)-stimulated macrophages, where it significantly reduced pro-inflammatory cytokine production:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 75 |

This data suggests that the compound effectively modulates inflammatory responses.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- Case Study on Inflammatory Disorders : In a mouse model of inflammation induced by LPS, administration of the compound resulted in reduced swelling and pain response compared to controls.

Q & A

Q. How can researchers optimize the synthesis of this triazole-urea compound?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the fluorophenyl group. Key steps include:

- Chlorination/fluorination of aniline derivatives to form intermediates (e.g., 2-fluoroaniline) .

- Cyclization reactions to construct the triazole ring, often using reagents like hydrazine derivatives under reflux conditions .

- Urea coupling via reaction with isocyanates or carbamoyl chlorides. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using anhydrous solvents (e.g., THF or DCM) at 0–25°C .

Critical Parameters:

- Purity of intermediates (monitor via TLC or HPLC).

- Use of catalysts (e.g., DMAP) to accelerate urea bond formation .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond angles and confirm stereochemistry. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- NMR spectroscopy : Employ -NMR to track fluorophenyl and trifluoromethyl groups (δ ≈ -60 to -110 ppm for CF) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error tolerance .

Q. How to design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or fungal enzymes (e.g., CYP51 for antifungal activity). Use microplate readers to measure IC values at 1–100 µM concentrations .

- Cell viability assays : Test against cancer lines (e.g., MCF-7, HeLa) via MTT assays. Include positive controls (e.g., doxorubicin) and triplicate replicates .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across similar compounds?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogues (e.g., replacing fluorophenyl with thiophene or cyclopropyl groups). Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or fungal enzymes .

- Meta-analysis : Aggregate data from PubChem and crystallographic databases (e.g., CCDC) to identify trends in bioactivity vs. logP or polar surface area .

Q. What computational strategies can elucidate the mechanism of action?

Methodological Answer:

- Molecular dynamics simulations : Use GROMACS to model interactions with lipid bilayers or protein targets over 100 ns trajectories. Focus on hydrogen bonding between the urea moiety and catalytic residues .

- ADMET prediction : Employ SwissADME to assess permeability (Caco-2 model) and cytochrome P450 inhibition risks .

Q. How to address low solubility in pharmacokinetic studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Pro-drug design : Introduce hydrolyzable groups (e.g., acetyl) to the urea or triazole moieties .

Q. How to validate crystallographic data against spectroscopic results?

Methodological Answer:

- Cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries (B3LYP/6-31G* basis set). Discrepancies >0.05 Å indicate potential crystal packing effects .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., H-bonds, π-π stacking) to explain solubility or stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.